molecular formula C17H16ClN3O2S2 B2590105 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide CAS No. 922701-86-8

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide

Cat. No.: B2590105
CAS No.: 922701-86-8
M. Wt: 393.9
InChI Key: SYFYIAZNUVETTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide is a synthetic benzothiazole derivative intended for research use in chemical and pharmaceutical investigations. Compounds featuring the 7-chloro-4-methoxybenzo[d]thiazol-2-yl scaffold are of significant interest in medicinal chemistry due to their structural similarity to pharmacologically active agents. Research on analogous structures has shown that this core heterocyclic system is a privileged scaffold in drug discovery, with derivatives exhibiting a range of biological activities such as antioxidant effects and function as negative allosteric modulators of specific ion channels like the Zinc-Activated Channel (ZAC) . Furthermore, structural variations on the benzothiazole theme have been extensively explored for their potent antiproliferative activities, acting through mechanisms such as the inhibition of tubulin polymerization . The specific functionalization with a 2-(p-tolylthio)acetohydrazide moiety in this compound suggests potential for unique reactivity and interaction with biological targets, making it a valuable chemical tool for building structure-activity relationships, exploring new mechanisms of action, and developing novel therapeutic candidates. This product is strictly for Research Use Only.

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-10-3-5-11(6-4-10)24-9-14(22)20-21-17-19-15-13(23-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFYIAZNUVETTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NNC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chloro-substituted aromatic aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the aromatic ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Thioether formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction between the benzo[d]thiazole derivative and p-tolylthiol in the presence of a base such as sodium hydride.

    Hydrazide formation: The final step involves the reaction of the thioether intermediate with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted benzo[d]thiazole derivatives with various nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, a review highlighted several synthesized benzothiazole compounds, including derivatives similar to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide, which demonstrated effective inhibition against various bacterial strains.

CompoundActivity (MIC μM)Reference
This compound0.25
Benzothiazole derivative A0.32
Benzothiazole derivative B0.09

Anti-Tubercular Properties

Benzothiazole derivatives have also been investigated for anti-tubercular activity. A recent study reported that compounds with similar structural motifs showed promising in vitro activity against Mycobacterium tuberculosis.

CompoundIC50 (μM)Reference
This compound7.7 ± 0.8
Other derivatives9.2 ± 1.5

Cytotoxic Effects

The compound's potential as an anticancer agent has been explored in various studies. The structure suggests that it may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.

A study conducted on similar benzothiazole derivatives found that certain compounds exhibited cytotoxic effects on cancer cell lines, leading to apoptosis.

Cell LineIC50 (μM)Reference
HeLa5.5 ± 0.5
MCF-76.8 ± 0.3

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting cellular functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetohydrazide Derivatives

Structural Analogues and Key Features

The target compound shares structural motifs with several acetohydrazide derivatives reported in the literature. Below is a comparative analysis of its molecular features, synthetic pathways, and biological activities relative to analogues:

Compound Core Structure Substituents Reported Activity Reference
N'-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide (Target Compound) Benzo[d]thiazole 7-Cl, 4-OCH₃; p-tolylthio (-S-C₆H₄-CH₃) Not explicitly reported (inference: potential enzyme inhibition or antimicrobial) N/A
N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide Benzo[d]imidazole Ethylthio (-S-CH₂CH₃); 2,4-dihydroxybenzylidene α-Glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM)
N'-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide Benzo[d]imidazole Ethylthio (-S-CH₂CH₃); anthracenylidene α-Glucosidase inhibition (IC₅₀ = 7.34 ± 0.3 μM)
2-(Benzo[d]thiazol-2-yl)acetohydrazide Benzo[d]thiazole Unsubstituted benzothiazole; acetohydrazide Structural studies (hydrogen-bonded layered architecture)
2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide Indole-thiazole hybrid Chloro, oxo, phenylcyclobutyl; thiazolyl Antimicrobial activity (agar disc diffusion method)

Physicochemical Properties

  • Hydrogen Bonding : Benzothiazole acetohydrazides (e.g., ) form layered crystal structures via intermolecular N–H···O and N–H···S hydrogen bonds, which could influence solubility and bioavailability .

Biological Activity

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, efficacy, and relevant case studies.

Key Properties

  • Molecular Formula : C₁₅H₁₄ClN₃OS
  • Molecular Weight : 319.81 g/mol

Anticancer Activity

Research indicates that compounds with a benzothiazole structure exhibit potent anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : A study on similar benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. These compounds showed IC50 values in the submicromolar range, indicating high potency against tumor cells .
  • In Vivo Efficacy : In xenograft models, compounds structurally related to this compound exhibited tumor growth inhibition rates between 30% and 70%, depending on dosage and treatment duration .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis has been noted in various studies.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.08 μM against Mycobacterium tuberculosis, suggesting that this compound may possess similar efficacy .
  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.

Multi-Drug Resistance

One of the notable advantages of benzothiazole derivatives is their potential to circumvent multi-drug resistance (MDR) mechanisms commonly seen in cancer and bacterial infections. Studies have shown that these compounds can effectively inhibit P-glycoprotein-mediated efflux, enhancing their therapeutic efficacy .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (μM)MIC (μM)Efficacy (%)
Compound ACancer0.5-30
Compound BBacteria-0.08-
This compoundCancer/BacteriaTBDTBDTBD

Table 2: Comparative Analysis of IC50 Values

CompoundCell LineIC50 (μM)
SMART-HPC-30.7
SMART-FA3750.9
N'-(7-chloro...)TBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide, and how can intermediates be characterized?

  • Methodology : A two-step synthesis is commonly employed. First, react 2-amino-7-chloro-4-methoxybenzothiazole with ethyl chloroacetate in ethanol under reflux to form the glycinate intermediate. Second, condense this intermediate with p-tolylthioacetic acid hydrazide using acetic acid as a catalyst. Purify intermediates via recrystallization (e.g., ethanol) and confirm structures using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, the benzothiazole NH peak typically appears at ~12 ppm in 1H^1H-NMR, while the thioether (S–C) group resonates at ~40–45 ppm in 13C^{13}C-NMR .

Q. How can structural ambiguities in acetohydrazide derivatives be resolved using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For instance, in analogous compounds (e.g., 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives), SC-XRD confirmed the planar geometry of the hydrazide moiety and intramolecular hydrogen bonding between the NH group and the thiazole sulfur atom. These interactions stabilize the structure and guide reactivity .

Q. What analytical techniques are essential for verifying the purity of this compound?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+ for exact mass 352.0668534) .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring (e.g., 7-chloro, 4-methoxy) influence biological activity?

  • Methodology : Compare bioactivity data across derivatives. For example, 7-chloro substitution in benzothiazoles enhances lipophilicity and membrane permeability, while 4-methoxy groups can modulate electronic effects, altering binding to targets like kinases or inflammatory enzymes. Assays such as COX-2 inhibition (for anti-inflammatory activity) or MTT cytotoxicity testing (e.g., IC50_{50} values against HepG2 cells) provide quantitative comparisons .

Q. What experimental strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Step 1 : Validate assay reproducibility using positive controls (e.g., Celecoxib for anti-inflammatory studies ).
  • Step 2 : Perform molecular docking to identify key binding interactions (e.g., hydrogen bonding with the hydrazide NH and hydrophobic interactions with the p-tolylthio group).
  • Step 3 : Synthesize analogs with systematic substituent variations (e.g., replacing p-tolylthio with phenylthio) to isolate electronic vs. steric effects .

Q. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?

  • Methodology : Optimize reaction conditions using design of experiments (DoE). For example, in analogous hydrazide syntheses, maintaining a 1:1 molar ratio of reactants, refluxing in methanol/chloroform (1:1) with catalytic acetic acid, and monitoring via TLC (hexane/ethyl acetate 3:1) reduces side reactions like over-condensation or oxidation .

Q. What mechanistic insights explain the formation of unexpected indole or pyrazole derivatives during synthesis?

  • Methodology : Investigate via intermediate trapping and LC-MS analysis. For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with arylhydrazines can yield indole derivatives via cyclization, whereas electron-withdrawing groups (e.g., chloro) favor pyrazole formation due to altered nucleophilic attack pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.